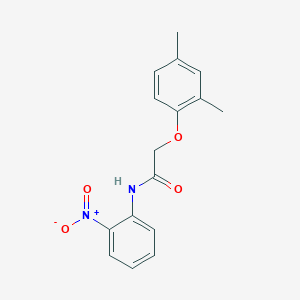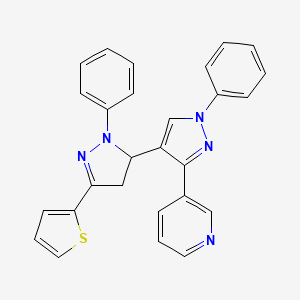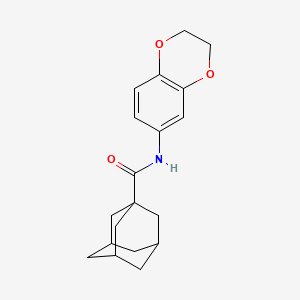
2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nitroaromatic compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood. However, several studies have suggested that this compound may exert its biological activities through the modulation of cellular signaling pathways. For example, it has been reported that this compound can inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria, reduce oxidative stress, and suppress inflammation. In vivo studies have demonstrated the potential therapeutic applications of this compound in animal models of cancer, bacterial infections, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and does not require complex synthetic procedures. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that this compound can induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, bacterial infections, and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies could focus on the development of analogs of this compound with improved biological activities and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide can be achieved through the reaction of 2,4-dimethylphenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to obtain the final product. This synthesis method has been reported in the literature and has been found to yield the desired product in good yields.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been found to exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. Several studies have reported the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, bacterial infections, and inflammation.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-7-8-15(12(2)9-11)22-10-16(19)17-13-5-3-4-6-14(13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNDNNKXPVZQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)
![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)

![N-(3,4-dimethylphenyl)-2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5145469.png)

![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5145483.png)
![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)
![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)
![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)